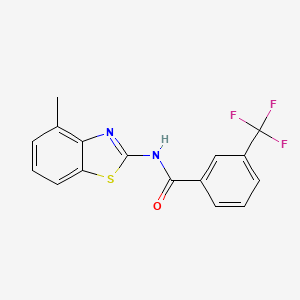

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c1-9-4-2-7-12-13(9)20-15(23-12)21-14(22)10-5-3-6-11(8-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAQIJBZLZWHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its pharmacological properties.

Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Heterocyclic Moieties

Compound A : 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

- Key Features :

- Similar benzamide backbone but incorporates a 1,2,4-triazole-sulfanyl substituent.

- The 4-methylthiazole and trifluoromethyl groups are absent.

Compound B : N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-4-substituted benzamides

- Key Features :

- Shares the benzothiazole-carbamothioyl core but lacks the trifluoromethyl group.

- Substitutions at the 2- or 4-position of the benzamide influence bioactivity.

- Bioactivity : Demonstrates varied inhibitory profiles against enzymes (e.g., proteases) and ion channels, as quantified in Table 4 of .

Compound C : 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide

Pharmacophore and Functional Group Analysis

Structural Insights :

Spectral and Physicochemical Properties

Notes:

- The higher logP of the target compound (due to CF₃) suggests improved membrane permeability compared to analogues.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

- Molecular Formula : C18H15F3N2OS

- Molecular Weight : 348.39 g/mol

- CAS Number : 1172848-24-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzothiazole moiety is known for its ability to inhibit certain enzymes and receptors, which can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 128 | |

| Pseudomonas aeruginosa | 16 |

These results suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| A549 (lung cancer) | 15 | |

| MCF7 (breast cancer) | 12 |

The IC50 values indicate that the compound has a promising cytotoxic effect on cancer cells, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Resistance : A recent study investigated the efficacy of various thiazole derivatives, including this compound. It was found to be effective against resistant strains of Staphylococcus aureus, suggesting its potential role in addressing antimicrobial resistance issues .

- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. The findings indicated that it induces apoptosis in HeLa cells through the activation of caspase pathways, highlighting its mechanism of action as an anticancer agent .

Q & A

Q. What are the key synthetic pathways for N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core. Key steps include:

- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

- Benzamide coupling : Reacting the benzothiazol-2-amine intermediate with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like NaH or K₂CO₃ to facilitate amide bond formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product.

Q. Optimization Strategies :

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., CF₃ at ~110 ppm in ¹⁹F NMR) and confirms regiochemistry of the benzothiazole ring .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₂F₃N₂OS: 337.06) .

- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide NH and thiazole N) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. For example, a 96-well plate format with λex/λem = 360/460 nm .

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2 or MCF-7) to determine cytotoxicity (48–72 hr incubation) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Contradictions often arise from assay variability. Strategies include:

- Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-validated HepG2), serum concentrations, and incubation times .

- Control compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. Example Data Contradiction :

| Study | IC₅₀ (μM) in HepG2 | Assay Conditions |

|---|---|---|

| A (2023) | 0.8 ± 0.1 | 10% FBS, 48 hrs |

| B (2024) | 5.2 ± 1.3 | 5% FBS, 72 hrs |

| Resolution: Varying FBS% and incubation times alter drug uptake and metabolism. |

Q. What computational approaches predict the compound’s mechanism of action and target interactions?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Models ligand binding to active sites (e.g., ATP-binding pockets in kinases). Use PDB structures (e.g., 3QRI for EGFR) and flexible side-chain sampling .

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and hydrogen bond occupancy .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using Random Forest or SVM algorithms .

Q. How can structural derivatives of this compound be designed to enhance solubility or potency?

Methodological Answer:

- Scaffold modification : Introduce hydrophilic groups (e.g., -SO₂NH₂) at the 4-position of the benzamide to improve aqueous solubility .

- Bioisosteric replacement : Replace CF₃ with cyano (-CN) to maintain electron-withdrawing effects while reducing metabolic liability .

- Prodrug strategies : Conjugate with PEGylated moieties for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.